ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Beschreibung
Ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group, a 4-chlorobutanamido side chain, and an ethyl carboxylate ester. The compound’s synthesis likely involves multi-step reactions, including Suzuki coupling or Buchwald-Hartwig amination, based on methodologies observed in structurally related compounds (e.g., Example 62 in ). Its crystallographic analysis would employ programs like SHELXL for refinement, given the prominence of these tools in small-molecule structural determination .
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c1-2-28-19(27)16-13-10-29-17(22-14(25)4-3-9-20)15(13)18(26)24(23-16)12-7-5-11(21)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHPRITAGTFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of the 4-chlorobutanamido and 4-fluorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to thieno[3,4-d]pyridazine derivatives. For instance, a related study demonstrated that derivatives exhibited significant growth inhibition against various cancer cell lines. Compounds with similar scaffolds showed IC50 values in the low micromolar range against human tumor cell lines, indicating potent antitumor activity .
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| Compound 20 | 0.20 | Human tumor cells (DHFR inhibition) |
| Compound 23 | 0.22 | Human tumor cells (DHFR inhibition) |
These findings suggest that ethyl 5-(4-chlorobutanamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may also exhibit similar antitumor properties due to structural similarities.
The mechanism by which thieno[3,4-d]pyridazine derivatives exert their biological effects often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, ultimately inducing apoptosis in cancer cells .
Key Mechanisms:
- Enzyme Inhibition: Compounds inhibit DHFR more effectively than standard agents like methotrexate.
- Apoptosis Induction: Increases in caspases-3 and -9 levels indicate activation of apoptotic pathways.
Case Studies
- In Vitro Studies : A series of compounds were tested against the NCI 60 cell line panel. The most active compounds showed significantly higher growth inhibition compared to standard treatments like 5-fluorouracil .
- Molecular Modeling : Computational studies indicated that the binding affinity of these compounds to DHFR was comparable to that of established inhibitors, suggesting a potential for further development as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
In contrast, pyrazolo[3,4-d]pyrimidine () is more rigid, favoring kinase selectivity .
Substituent Impact :
- The 4-fluorophenyl group in the target compound contributes to metabolic stability compared to 3-fluorophenyl analogs (), as para-substitution reduces steric hindrance .
- The 4-chlorobutanamido side chain introduces a flexible alkyl spacer, which may improve solubility relative to the trifluoromethyl furan group in ’s compound .
Synthetic Complexity :
- The target compound’s synthesis likely requires precise coupling steps (e.g., amide bond formation), whereas ’s Example 62 employs Suzuki-Miyaura cross-coupling for thiophene integration (46% yield) .
Physical Properties :
- While the target compound’s melting point or solubility data are unavailable, analogs like Example 62 (MP: 227–230°C) suggest that bulky substituents increase crystallinity, a trend likely applicable here .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
